N-(2-furylmethyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide
Description
N-(2-furylmethyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide is a synthetic acetamide derivative featuring a 4-oxoquinazolinylmethyl-substituted cyclohexyl core and a furan-containing side chain. The quinazolinone moiety is a pharmacophoric element associated with diverse biological activities, including anticonvulsant, anti-inflammatory, and kinase-inhibitory effects . The cyclohexyl substituent contributes to lipophilicity, influencing metabolic stability and target binding .
Properties
Molecular Formula |
C22H25N3O3 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-[1-[(4-oxoquinazolin-3-yl)methyl]cyclohexyl]acetamide |
InChI |
InChI=1S/C22H25N3O3/c26-20(23-14-17-7-6-12-28-17)13-22(10-4-1-5-11-22)15-25-16-24-19-9-3-2-8-18(19)21(25)27/h2-3,6-9,12,16H,1,4-5,10-11,13-15H2,(H,23,26) |
InChI Key |
SAXSREZWPBZOLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NCC2=CC=CO2)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Quinazolinone-Based Acetamides
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1)
- Key Differences : Replaces the furylmethyl group with a dichlorophenylmethyl substituent.
- Activity : Demonstrates anticonvulsant properties in rodent models, attributed to GABAergic modulation .
- Physicochemical Properties : Higher logP (lipophilicity) due to chlorine atoms, enhancing membrane permeability but reducing aqueous solubility .
- N-Cyclopentyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide Key Differences: Cyclopentyl instead of cyclohexyl group; lacks the furan ring.
- N-(2-Methoxy-5-methylphenyl)-2-[6-[(4-methylpiperidino)sulfonyl]-4-oxo-3(4H)-quinazolinyl]acetamide (C066-1477) Key Differences: Incorporates a sulfonyl-piperidine group at the quinazolinone 6-position. Activity: Enhanced solubility due to sulfonamide group; reported as a kinase inhibitor in screening studies .
Non-Quinazolinone Acetamides
- U-48800 and U-51754 Structure: Dichlorophenyl acetamides with dimethylamino-cyclohexyl substituents. Activity: Opioid receptor agonists with potent analgesic effects; highlights the role of halogenated aryl groups in receptor affinity .
- N-(4-Chlorobenzyl)-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide Key Differences: Phthalazinone replaces quinazolinone. Impact: Reduced anticonvulsant activity compared to quinazolinone analogues, emphasizing the importance of the quinazolinone scaffold in CNS targeting .
Pharmacological and Physicochemical Comparisons
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